molecular formula C6H10N4 B583517 Pentylenetetrazole-d6 CAS No. 1329509-68-3

Pentylenetetrazole-d6

Cat. No.: B583517
CAS No.: 1329509-68-3
M. Wt: 144.211
InChI Key: CWRVKFFCRWGWCS-NMFSSPJFSA-N
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Description

Pentylenetetrazole-d6 (CAS RN: 1329509-68-3; unlabeled parent compound CAS RN: 54-95-5) is a deuterated analog of Pentylenetetrazole (PTZ), a potent gamma-aminobutyric acid (GABA) A receptor antagonist. With a molecular formula of C6H4D6N4 and a molecular weight of 144.21 g/mol, this stable isotopically labeled compound is a crucial tool in neuroscience and pharmacology research. Its primary research application is in the induction and study of experimental epileptic seizures in established animal models, such as rodents and zebrafish. Researchers utilize this compound to investigate seizure mechanisms, neuronal damage, and to evaluate the efficacy of potential anticonvulsant compounds. Studies have shown that acute administration of PTZ induces generalized tonic-clonic seizures and leads to significant morphological alterations in the brain, including loss of granule cells in the dentate gyrus, dendritic spine diminishment, and increased expression of apoptotic markers . The deuterated form is particularly valuable in modern pharmacometabolic studies. Using advanced analytical techniques like LC-ESI-MS/MS, this compound can serve as an internal standard to precisely quantify the uptake and distribution of the unlabeled compound, as demonstrated in zebrafish larvae models. These studies reveal that PTZ-induced seizures acutely reduce levels of key neurotransmitters like acetylcholine and serotonin . Furthermore, research using PTZ models is also applied in developing and testing novel therapeutic interventions, such as trigeminal nerve stimulation for seizure reduction . This product is classified as a Dangerous Good for transport. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1329509-68-3

Molecular Formula

C6H10N4

Molecular Weight

144.211

IUPAC Name

6,6,7,7,8,8-hexadeuterio-5,9-dihydrotetrazolo[1,5-a]azepine

InChI

InChI=1S/C6H10N4/c1-2-4-6-7-8-9-10(6)5-3-1/h1-5H2/i1D2,2D2,3D2

InChI Key

CWRVKFFCRWGWCS-NMFSSPJFSA-N

SMILES

C1CCC2=NN=NN2CC1

Synonyms

6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine-d6;  1,2,3,3a-Tetrazacyclohepta-8a,2-_x000B_cyclopentadiene-d6;  1,5-Pentamethylenetetrazole-d6;  6,7,8,9-Tetrahydro-5H-_x000B_tetrazoloazepine-d6;  7,8,9,10-Tetrazabicyclo[5.3.0]-8,10-decadiene-d6;  Angiazol-d6;  Cardiazo

Origin of Product

United States

Mechanisms of Action of Pentylenetetrazole in Experimental Systems

Neurotransmitter System Modulation

The primary action of pentylenetetrazole is the disruption of the delicate balance between inhibitory and excitatory neurotransmission in the central nervous system. This is achieved through direct antagonism of inhibitory systems and potentiation of excitatory pathways.

Receptor TargetMechanism of ActionConsequence
GABA-A Receptor ComplexNon-competitive antagonist, binds to the picrotoxin (B1677862) site. archepilepsy.orgwikipedia.orgBlocks GABA-mediated chloride influx. archepilepsy.org
GABAergic SystemReduces inhibitory function. nih.govDecreased seizure threshold and neuronal hyperexcitability.

Glutamatergic System Interactions and N-Methyl-D-Aspartate (NMDA) Receptor Activation

Concurrent with its inhibition of GABAergic transmission, pentylenetetrazole's epileptogenic effects are also mediated through its interaction with the excitatory glutamatergic system. archepilepsy.orgnih.gov Research indicates that PTZ-induced seizures are associated with the activation of N-Methyl-D-Aspartate (NMDA) receptors. nih.govnih.gov This activation contributes to an excessive influx of cations, particularly sodium (Na+) and calcium (Ca2+), into neurons. nih.govwikipedia.org The resulting sustained membrane depolarization and high intracellular calcium levels trigger a cascade of events characteristic of glutamatergic excitotoxicity, ultimately contributing to the generation and propagation of seizure activity. nih.govj-epilepsy.org Studies have shown that blocking NMDA receptors can prevent the development of PTZ-induced kindling, highlighting the critical role of the glutamatergic system in its mechanism. nih.gov

Receptor/SystemInteraction with PentylenetetrazoleResulting Effect
Glutamatergic SystemCauses alterations in density and function. archepilepsy.orgImbalance between excitation and inhibition.
NMDA ReceptorsPromotes activation. nih.govIncreased influx of Na+ and Ca2+ ions. nih.govwikipedia.org
Neuronal State---Glutamatergic excitotoxicity and neuronal hyperexcitability. nih.govj-epilepsy.org

Dynamics of Neuronal Excitability and Ion Channel Function

Neuronal excitability is fundamentally governed by the activity of various ion channels, which are significant targets for pentylenetetrazole. numberanalytics.comnumberanalytics.com PTZ modulates the function of several key ion channels, thereby directly altering the electrical properties of neurons. nih.govnih.gov In experimental preparations, PTZ has been shown to block voltage-dependent sodium (Na+) and calcium (Ca2+) currents, as well as the delayed rectifier potassium (K+) current. nih.gov Conversely, it has been found to increase the amplitude of the Ca2+-activated K+ current. nih.gov The action on potassium channels can be complex; for instance, on cloned Kv1.1 channels, PTZ increases potassium currents at strongly negative potentials while decreasing them at more positive potentials. nih.gov This multifaceted modulation of ion flow across the neuronal membrane disrupts normal firing patterns, favors membrane depolarization, and contributes to the development of epileptic discharges. nih.govmdpi.com

Ion Channel TypeEffect of PentylenetetrazoleImpact on Neuronal Excitability
Voltage-dependent Na+Blockade. nih.govAltered action potential generation.
Voltage-dependent Ca2+Blockade. nih.govModified neurotransmitter release and intracellular signaling.
Delayed Rectifier K+ (IK,V)Blockade. nih.govImpaired membrane repolarization.
Ca2+-activated K+ (IK,Ca)Increased amplitude. nih.govAltered neuronal firing patterns.
Fast Inactivating K+ (IA)Transient increase at low concentrations, depression at high concentrations. nih.govComplex modulation of repolarization.

Neuroinflammatory and Oxidative Stress Pathways in Induced Models

The neurotoxic effects of pentylenetetrazole extend to the induction of neuroinflammatory and oxidative stress pathways, which are increasingly recognized as key contributors to epileptogenesis. nih.gov PTZ administration in animal models promotes significant oxidative stress, evidenced by increased levels of brain malondialdehyde (MDA), a marker of lipid peroxidation, and a reduction in the activity of endogenous antioxidant enzymes such as catalase and superoxide (B77818) dismutase (SOD). mdpi.comscielo.brnih.gov This oxidative imbalance is linked to the activation of specific signaling pathways, notably the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase 1 (HO-1) pathway, which is a primary cellular defense against oxidative stress. nih.govimrpress.com

Furthermore, PTZ triggers a neuroinflammatory response characterized by the activation of microglia and the synthesis of pro-inflammatory mediators. nih.gov One of the key pathways implicated is the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. nih.gov Activation of this pathway leads to the upregulation and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), which can further enhance neuronal excitability and contribute to neuronal damage. nih.govfrontiersin.org

PathwayEffect of PentylenetetrazoleKey Molecules Involved
Oxidative StressInduction of stress, depletion of antioxidants. nih.govmdpi.comMalondialdehyde (MDA), Catalase, Superoxide Dismutase (SOD). scielo.brnih.gov
Nrf2/HO-1 PathwayDownregulation of expression. nih.govimrpress.comNrf2, Heme oxygenase-1 (HO-1). imrpress.com
NeuroinflammationActivation of microglia and pro-inflammatory signaling. nih.govMicroglia, Astrocytes. frontiersin.org
TLR4/NF-κB PathwayActivation. nih.govTNF-α, IL-1β, IL-6. nih.gov

Molecular and Cellular Targets Identified in Research Paradigms

Research into pentylenetetrazole's mechanisms has identified several specific molecular and cellular targets beyond primary neurotransmitter receptors. In snail neurons, PTZ has been shown to enhance the phosphorylation of specific cellular proteins, suggesting that protein kinases and phosphatases are involved in its downstream effects. nih.gov This phosphorylation is linked to the generation of bursting activity and appears to be dependent on calcium and calmodulin. nih.gov

Another identified target is Cereblon (CRBN), which functions as a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. bmbreports.org Genetic ablation of components of this complex has been shown to alter susceptibility to PTZ-induced seizures, indicating that protein degradation pathways play a role in the cellular response to PTZ. bmbreports.org Furthermore, the organic cation/carnitine transporter 1 (OCTN1/SLC22A4), which is expressed in brain neurons, has been identified as a potential modulator of PTZ-induced seizure susceptibility. researchgate.net These findings illustrate that PTZ's effects are propagated through a complex network of intracellular signaling and regulatory systems.

Target TypeSpecific TargetObserved Effect in PTZ Models
Cellular Proteins34,000 and 50,000 molecular weight proteins (in snail neurons). nih.govEnhanced phosphorylation. nih.gov
Signaling PathwayTLR4/IκBα/NF-κB. nih.govActivation leading to neuroinflammation. nih.gov
Ubiquitin Ligase ComplexCRL4-DDB1-Cereblon (CRBN). bmbreports.orgModulates seizure susceptibility. bmbreports.org
TransporterOrganic cation transporter 1 (OCTN1/SLC22A4). researchgate.netKnockout mice showed lower seizure scores. researchgate.net

Advanced Applications of Pentylenetetrazole in Preclinical Research Models

Modeling Neurological Disorders

Pentylenetetrazole is a non-competitive antagonist of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, which is the primary mechanism behind its convulsive effects. bepls.comnih.govnih.gov By blocking the inhibitory action of GABA, PTZ leads to increased neuronal excitability and synchronous neuronal activity in the brain, which manifests as seizures. bepls.comnih.gov This action makes it a cornerstone for various epilepsy research paradigms.

The acute PTZ model is a primary screening tool for generalized seizures. meliordiscovery.com In this paradigm, a single, high dose of PTZ is administered to an animal, typically a mouse or rat, to induce an acute, severe seizure. nih.gov This model is particularly effective for studying tonic-clonic seizures and is widely used due to its simplicity and rapid induction of seizure activity. neurofit.comnih.gov Researchers observe specific endpoints such as the latency to the first clonic or tonic seizure and protection against mortality to evaluate the effects of potential anticonvulsant compounds. neurofit.com The model allows for quick assessment of a compound's ability to prevent or delay seizure onset. meliordiscovery.com

A study comparing different PTZ doses in mice found that an 80 mg/kg intraperitoneal (i.p.) injection resulted in the highest frequency and shortest latency of generalized tonic-clonic seizures (GTCS), making it a suitable dose for evaluating seizure parameters. ijpsr.com Factors such as the animal's age, sex, strain, and stress levels can significantly influence seizure susceptibility in the acute PTZ model, highlighting the need for standardization in these studies. nih.gov

Table 1: Key Features of Acute PTZ Seizure Models

FeatureDescriptionResearch Findings
Induction Method A single convulsive dose of PTZ is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. neurofit.comnih.govAdministration of PTZ at doses of 100 mg/kg (s.c.) or 80 mg/kg (i.p.) reliably induces seizures for compound testing. neurofit.comijpsr.com
Seizure Type Primarily models generalized seizures, such as myoclonic and tonic-clonic seizures. meliordiscovery.comIt is categorized as a model of generalized seizure, which differentiates it from models of partial or focal seizures. meliordiscovery.com
Primary Endpoints Latency to seizure onset (myoclonic jerks, clonic or tonic seizures), seizure severity (using scoring scales like the Racine scale), and mortality rate. meliordiscovery.comneurofit.comnih.govTest compounds are evaluated based on their ability to significantly delay the onset of seizures or reduce their severity. meliordiscovery.comneurofit.com
Application Rapid primary screening of potential anticonvulsant drugs. neurofit.comEffective for initial evaluation of compounds that may enhance GABAergic transmission. meliordiscovery.comarchepilepsy.org

Chemical kindling with PTZ is a widely used chronic model that mimics the progressive development of epilepsy, a process known as epileptogenesis. nih.govarchepilepsy.org This protocol involves the repeated administration of a subconvulsive dose of PTZ over a period of time. nih.govnih.gov Initially, this low dose causes mild or no seizures. nih.gov However, with subsequent injections, there is a gradual intensification of seizure activity, culminating in full-blown tonic-clonic convulsions. nih.gov

This phenomenon demonstrates a lasting increase in seizure susceptibility, making it an invaluable model for studying the long-term neurobiological changes that lead to a chronic epileptic state. archepilepsy.orgnih.gov The kindling model is considered more representative of human epilepsy than acute seizure models because it reflects the progressive nature of the disorder. archepilepsy.org Different protocols exist, but a common method involves injecting rodents with PTZ every other day for several weeks and scoring the observed seizure severity after each injection. nih.govimrpress.com

Table 2: Comparison of PTZ Kindling Protocol Findings

Study FocusAnimal ModelKey FindingCitation
Protocol Development MiceRepetitive low-dose injections of PTZ decrease the seizure threshold, leading to severe tonic-clonic seizures. The model is useful for screening anti-epileptic drugs. nih.gov
Methodology Review MiceKindling is a phenomenon where a repeated sub-convulsive stimulus ultimately leads to full convulsions, modeling epileptogenesis. nih.gov
Pathophysiology Rats/MiceThe PTZ kindling model is crucial for understanding the pathophysiology of epilepsy and for the discovery of new antiepileptic drugs. archepilepsy.orgarchepilepsy.org
Behavioral Consequences RatsAge is a determining factor in the behavioral impairments observed following PTZ kindling. mdpi.com

The PTZ kindling model is instrumental in studying epileptogenesis, the process by which a normal brain develops epilepsy. nih.gov By inducing a gradual increase in seizure susceptibility, the model allows researchers to investigate the underlying molecular and cellular changes that occur during the development of the epileptic state. nih.govnih.gov These changes include an imbalance between the brain's main excitatory (glutamate) and inhibitory (GABA) neurotransmitter systems. nih.govj-epilepsy.org

PTZ-induced seizures, particularly when severe or prolonged, can lead to neurodegeneration. nih.govnih.gov Studies have shown that a single convulsive dose of PTZ can cause the appearance of "dark neurons," a sign of cell damage, in the hippocampus, a brain region critical for memory and highly susceptible to seizure-induced injury. nih.govnih.gov The neurotoxic mechanisms of PTZ are linked to glutamatergic excitotoxicity, which involves excessive activation of NMDA receptors, leading to an influx of calcium ions, oxidative stress, and ultimately, neuronal cell death. nih.gov This makes the model suitable for exploring neuroprotective strategies aimed at preventing seizure-induced brain damage. nih.gov

Both acute and chronic PTZ models are fundamental tools for the preclinical screening and discovery of new antiepileptic drugs (AEDs). bepls.comnih.govneurofit.com The models are used to assess the efficacy of investigational compounds in preventing or suppressing seizures. ptfarm.pljapsonline.com The acute PTZ test is often used as a first-line screening method to identify compounds with potential anticonvulsant properties. bepls.comtandfonline.com

Compounds that show efficacy in the acute model, particularly those that enhance GABAergic neurotransmission, are often further evaluated in the PTZ kindling model. meliordiscovery.comarchepilepsy.org The kindling model allows for testing a compound's ability not only to suppress seizures (an anticonvulsant effect) but also to prevent the development of epilepsy (an antiepileptogenic effect). nih.gov For example, a compound administered before the kindling process begins can be evaluated for its ability to stop or slow the progression towards a fully kindled state. nih.govnih.gov Numerous studies have utilized these models to validate the anticonvulsant potential of novel synthetic compounds and herbal extracts. bepls.comptfarm.plmedipol.edu.trresearchgate.net

Beyond its use in epilepsy research, PTZ is a prototypical anxiogenic (anxiety-producing) drug and is extensively used in animal models to study anxiety. wikipedia.orgnih.gov Administration of PTZ induces behaviors in animals that are considered correlates of anxiety in humans. wikipedia.orgnih.gov This effect is also believed to be mediated primarily through its antagonism of GABA-A receptors, as the GABA system plays a crucial role in regulating anxiety. nih.gov

The PTZ drug discrimination paradigm is a specific model where animals are trained to recognize the internal state induced by PTZ and differentiate it from a non-drugged state. nih.gov This allows researchers to test whether other compounds produce or block this anxiety-like state. This model has been used to show that withdrawal from various substances of abuse can produce an internal state similar to that of PTZ, suggesting a common link through the GABA system. nih.gov Studies have also used PTZ to induce anxiety-like behaviors in tests like the elevated plus-maze, where PTZ-treated animals typically show increased avoidance of the open, exposed areas of the maze. nih.govekt.gr These models are valuable for screening potential anxiolytic (anxiety-reducing) drugs. nih.gov

Anxiety and Anxiogenesis Research Models

Discriminative Stimulus Paradigms

In preclinical research, drug discrimination paradigms are a sophisticated method to probe the subjective effects of psychoactive compounds. Animals, typically rats, are trained to recognize the interoceptive cues produced by a specific drug and to respond accordingly, for example, by pressing one of two levers for a reward. nih.gov Pentylenetetrazole has been extensively used in these paradigms as it produces a reliable discriminative stimulus that is widely considered a model of anxiety. sci-hub.senih.gov

The anxiety-like state induced by PTZ is thought to be primarily mediated through its action as an antagonist at the GABA-A receptor complex. sci-hub.senih.gov This is supported by findings that anxiogenic compounds acting on the GABA-A receptor can substitute for the PTZ discriminative stimulus, while anxiolytic compounds that enhance GABA-A receptor function can block it. sci-hub.se The utility of the PTZ drug discrimination assay is further highlighted by its ability to characterize the anxiety-like effects associated with withdrawal from various substances of dependence, including benzodiazepines, ethanol, and opioids. sci-hub.senih.gov

Interestingly, research has shown that the sensitivity of the PTZ discrimination can be enhanced using a "stimulus fading" technique. nih.gov This involves initially training animals at a higher dose of PTZ and then gradually reducing the dose. nih.gov This method results in dose-response curves for PTZ and other anxiogenic compounds being shifted to the left, indicating an increased sensitivity of the assay without compromising its specificity. nih.gov

Table 1: Key Findings in Pentylenetetrazole Discriminative Stimulus Paradigms

Finding Significance
PTZ produces a reliable discriminative stimulus. sci-hub.senih.gov Establishes PTZ as a valid tool for studying anxiety-like states in animals.
The PTZ stimulus is largely mediated by the GABA-A receptor. sci-hub.senih.gov Elucidates the primary neurochemical pathway involved in the anxiogenic effects of PTZ.
The sensitivity of the discrimination can be increased by stimulus fading. nih.gov Provides a method to refine the experimental model for greater precision.
Modulation by Neurotransmitter Ligands

The discriminative stimulus effects of Pentylenetetrazole are not solely dependent on the GABAergic system; they are subject to modulation by a variety of neurotransmitter ligands, reflecting the complex neurocircuitry of anxiety. This modulation provides a valuable framework for understanding the interplay of different neurotransmitter systems in anxiety and for identifying novel targets for anxiolytic drugs.

Several classes of compounds have been shown to modulate the PTZ discriminative stimulus. sci-hub.senih.gov These include ligands for serotonin (B10506) (5-HT) receptors, N-methyl-D-aspartate (NMDA) receptors, glycine (B1666218) receptors, and L-type calcium channels. sci-hub.senih.gov For instance, the prefrontal cortical dopamine (B1211576) system has been implicated, with dopamine receptor antagonists blocking the PTZ cue and dopamine agonists partially generalizing to it. sci-hub.se

Furthermore, the hypothalamic-pituitary-adrenal (HPA) axis, a key player in the stress response, also influences the PTZ stimulus. sci-hub.se Corticosterone, a primary stress hormone, has been shown to enhance PTZ-lever selection, suggesting that the anxiogenic effects of PTZ are, in part, mediated through the HPA axis. sci-hub.se

Table 2: Modulation of the Pentylenetetrazole Discriminative Stimulus by Neurotransmitter Ligands

Ligand Class Receptor Target Effect on PTZ Stimulus
Serotonin (5-HT) Ligands 5-HT1A, 5-HT3 Modulation sci-hub.senih.gov
NMDA Ligands NMDA Receptor Modulation sci-hub.senih.gov
Glycine Ligands Glycine Receptor Modulation sci-hub.senih.gov
L-type Calcium Channel Ligands L-type Calcium Channels Modulation sci-hub.senih.gov
Dopamine Receptor Antagonists Dopamine Receptors Blockade sci-hub.se

Neuropharmacological Drug Discovery and Efficacy Assessment

The Pentylenetetrazole-induced seizure model is a cornerstone in the preclinical screening and efficacy assessment of potential antiepileptic drugs (AEDs). bepls.comneurofit.comnih.gov Its widespread use stems from its ability to reliably induce generalized seizures, particularly myoclonic and tonic-clonic seizures, which are relevant to human epilepsy. meliordiscovery.com The model is employed in various animal species, including mice, rats, and zebrafish. bepls.comresearchgate.netplos.org

The fundamental principle of this application is the administration of a sub-threshold or threshold dose of PTZ to induce seizures, followed by the evaluation of a test compound's ability to prevent or delay the onset of these seizures, or to reduce their severity. neurofit.comnih.gov This approach has been instrumental in the discovery and characterization of numerous AEDs. nih.gov

The PTZ model is particularly valuable for identifying compounds that act on the GABAergic system, as PTZ's primary mechanism of action is the antagonism of GABA-A receptors. researchgate.netnih.gov However, its utility extends to the screening of drugs with other mechanisms of action as well. For example, studies have investigated the effects of compounds targeting the endogenous opioid system and various other neurotransmitter pathways on PTZ-induced seizures. mdpi.comnih.gov The zebrafish model, in particular, has emerged as a high-throughput platform for the rapid screening of large numbers of compounds. plos.orgzeclinics.com

Table 3: Examples of Compounds Evaluated Using the Pentylenetetrazole Seizure Model

Compound/Drug Class Observed Effect in PTZ Model Implication for Drug Discovery
Diazepam Blocks PTZ-induced seizures mdpi.com Validates the model's sensitivity to GABA-A receptor agonists.
Levetiracetam Delays onset of clonic and tonic seizures neurofit.com Demonstrates efficacy of drugs with novel mechanisms of action.
Carbamazepine Decreases glutamic acid levels and suppresses seizures nih.gov Highlights the model's utility for drugs affecting glutamatergic transmission.
Fenfluramine Increases GABA levels and suppresses seizures nih.gov Shows the model's ability to detect effects on GABAergic neurotransmission.

Elucidation of Neurobiological Pathways and Processes

Beyond its role in drug screening, Pentylenetetrazole is a powerful tool for unraveling the complex neurobiological pathways and processes that underlie seizure generation and propagation (epileptogenesis). By inducing controlled seizures, researchers can investigate the associated neurochemical, electrophysiological, and structural changes in the brain. nih.govnih.gov

Functional imaging studies, such as fMRI in rats, have been used to map the functional neuroanatomy involved in the genesis of PTZ-induced seizures. nih.gov These studies have identified key brain regions, including the anterior thalamus, retrosplenial cortex, and dentate gyrus, as showing significant increases in activity just before seizure onset, suggesting their involvement in the initiation of generalized seizures. nih.gov

The PTZ kindling model, which involves the repeated administration of subconvulsive doses of PTZ, is particularly valuable for studying the long-term neuroplastic changes that contribute to epilepsy. nih.gov This model has been used to investigate alterations in neurotransmitter systems, such as the glutamatergic and GABAergic systems, and the role of various signaling pathways, including the Nrf2/HO-1 and AKT/mTOR pathways, in epileptogenesis. frontiersin.orgmdpi.comimrpress.com Furthermore, research using the PTZ model has shed light on the role of neuroinflammation and oxidative stress in the pathophysiology of epilepsy. researchgate.netresearchgate.net

Table 4: Neurobiological Pathways and Processes Investigated Using Pentylenetetrazole

Pathway/Process Key Findings from PTZ Models
Seizure Initiation and Propagation The anterior thalamus, retrosplenial cortex, and dentate gyrus are implicated in seizure initiation. nih.gov
Neurotransmitter System Alterations Imbalances in GABAergic and glutamatergic neurotransmission are central to PTZ-induced seizures. mdpi.comj-epilepsy.org
Signal Transduction Pathways The Nrf2/HO-1 and AKT/mTOR signaling pathways are involved in the neuroprotective responses to seizures. frontiersin.orgmdpi.comimrpress.com
Neuroinflammation PTZ-induced seizures are associated with increased neuroinflammatory responses. researchgate.net
Oxidative Stress Increased oxidative stress is a key feature of the epileptic brain in the PTZ model. researchgate.netresearchgate.net

Methodological Paradigms in Pentylenetetrazole and Pentylenetetrazole D6 Research

In Vivo Experimental Designs

In vivo experimental designs are fundamental to understanding the physiological and behavioral effects of Pentylenetetrazole. These studies, conducted in living organisms, provide invaluable data on how this compound induces seizures and how potential anticonvulsant therapies perform. The accuracy of these studies often relies on the precise quantification of PTZ in biological samples, a role fulfilled by Pentylenetetrazole-d6.

Mammalian Models (Rats, Mice)

Rats and mice are the most commonly used mammalian models in PTZ-based epilepsy research. plos.orgsigmaaldrich.com These models are instrumental in studying the mechanisms of seizure development (epileptogenesis) and for the preclinical screening of antiepileptic drugs. sigmaaldrich.comnih.gov Two primary models are the acute seizure model, where a single high dose of PTZ is administered to induce seizures, and the chronic kindling model, which involves repeated administration of sub-convulsive doses of PTZ, leading to a progressive increase in seizure severity. plos.orgsigmaaldrich.com

In these models, determining the concentration of PTZ in the brain and plasma is critical for correlating the dose and pharmacokinetic profile with the observed neurological effects. This is where this compound becomes methodologically significant. It is used as an internal standard in techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification of PTZ. mdpi.com The use of a deuterated standard is preferred because it has nearly identical chemical and physical properties to the analyte (PTZ) but a different mass, allowing for precise measurement by correcting for any loss of analyte during sample preparation and analysis. lumiprobe.com

ParameterDescriptionRelevance in PTZ ResearchRole of this compound
Pharmacokinetics The study of drug absorption, distribution, metabolism, and excretion (ADME).Understanding the time course of PTZ in the body is crucial for interpreting its effects.Enables accurate quantification of PTZ in biological matrices (blood, brain tissue) for pharmacokinetic modeling.
Dose-Response Relationship The relationship between the dose of a drug and its effect on the body.Establishing the correlation between PTZ concentration and seizure severity.Ensures the reliability of concentration measurements used to define the dose-response curve.
Bioavailability The proportion of a drug that enters the circulation when introduced into the body and so is able to have an active effect.Determining how much PTZ reaches the brain to induce seizures.Provides a stable reference for calculating the absolute concentration of PTZ in target tissues.

Aquatic Models (Zebrafish Larvae and Adults)

Zebrafish (Danio rerio), in both larval and adult stages, have emerged as a powerful high-throughput model for studying epilepsy and for large-scale screening of potential anticonvulsant compounds. nih.govbiorxiv.orgmdpi.comnih.gov Their genetic tractability, rapid development, and transparent larvae that allow for in vivo imaging of neural activity are significant advantages. nih.govmdpi.com Seizures are typically induced by immersing the zebrafish in a solution containing PTZ. plos.orgnih.gov

Similar to mammalian models, the quantification of PTZ uptake in zebrafish is essential for standardizing the model and for pharmacodynamic studies. A study on the pharmacometabolic effects of other compounds in a PTZ-induced seizure model in zebrafish utilized a deuterated internal standard (Valproic Acid-d6) for the quantification of the test compound by LC-MS/MS. nih.govmdpi.com This highlights the methodological paradigm where a deuterated analog like this compound would be employed to accurately measure the internal concentrations of PTZ in zebrafish, thereby validating the relationship between exposure levels and the observed seizure phenotype. nih.gov

FeatureZebrafish LarvaeAdult ZebrafishRole of this compound
Primary Use High-throughput screening, in vivo imaging of neural activity. nih.govmdpi.comBehavioral analysis of more complex seizure phenotypes. plos.orgnih.govAccurate quantification of PTZ in whole larvae or adult brain tissue for correlating exposure with effect.
PTZ Administration Immersion in PTZ-containing water. nih.govImmersion in PTZ-containing water. plos.orgEnsures precise measurement of PTZ uptake from the water into the organism.
Key Advantage Optical transparency allows for non-invasive imaging of brain activity. mdpi.comMore complex behavioral repertoire. plos.orgSupports the validation of these models by providing reliable data on internal drug concentrations.

Behavioral Phenotyping and Seizure Scoring Methodologies (e.g., Racine Scale)

A cornerstone of in vivo PTZ research is the systematic observation and scoring of seizure behavior. In rodents, the Racine scale is a commonly used method to classify the severity of seizures, ranging from mild facial and mouth movements to generalized tonic-clonic seizures. sigmaaldrich.comnih.gov Modified versions of this scale have been adapted specifically for PTZ-induced seizures. sigmaaldrich.com In zebrafish, seizure-like behavior is also scored based on a well-defined sequence of events, including increased locomotion, circular swimming, and loss of posture. plos.orgnih.gov

The accuracy of these behavioral assessments is enhanced when correlated with the actual concentration of PTZ in the brain at the time of the observed behavior. By using this compound as an internal standard, researchers can confidently link specific seizure scores to defined brain concentrations of PTZ, thereby strengthening the validity of the behavioral phenotyping methodology.

Modified Racine Scale for PTZ-Induced Seizures in Rodents

Score Behavioral Manifestation
0 No response
1 Ear and facial twitching
2 Myoclonic jerks without upright posture
3 Myoclonic jerks with upright posture
4 Tonic-clonic seizures

Seizure Scoring in Zebrafish

Score Behavioral Manifestation
1 Increased swimming activity
2 Erratic movements, rapid circling

Electrophysiological Monitoring Techniques (e.g., Local Field Potentials, Electroencephalography)

Electrophysiological recordings are critical for directly measuring the abnormal brain activity that characterizes seizures. In mammalian models, electroencephalography (EEG) is used to record epileptiform discharges from the brain surface or intracranially. frontiersin.org In zebrafish larvae, the optical transparency of their heads allows for non-invasive recording of local field potentials (LFPs) from specific brain regions like the optic tectum. nih.govmdpi.combepls.com These techniques provide a quantitative measure of seizure activity, such as the frequency and amplitude of spike-wave discharges. frontiersin.org

The correlation of electrophysiological data with the concentration of PTZ in the brain is a powerful approach to understanding the neuropharmacology of seizure induction. The use of this compound as an internal standard for PTZ quantification allows researchers to establish a precise relationship between the concentration of the convulsant agent in the brain and the characteristics of the recorded epileptiform activity. frontiersin.org This is essential for studies investigating the mechanisms of action of antiepileptic drugs. bepls.com

TechniqueDescriptionApplication in PTZ ModelsRole of this compound
EEG Recording of electrical activity along the scalp or from within the brain in rodents. frontiersin.orgTo detect and quantify seizure-related brainwave patterns (e.g., spike-wave discharges). frontiersin.orgEnables correlation of specific EEG patterns with accurately measured brain concentrations of PTZ.
LFP Recording of the summed electrical current from a small volume of nervous tissue in zebrafish. mdpi.combepls.comTo measure ictal- and interictal-like discharges in the zebrafish brain. nih.govmdpi.comSupports the quantitative analysis of how PTZ concentration influences neural network hyperexcitability.

Histopathological and Morphological Assessments

Following in vivo experiments, histopathological and morphological assessments of the brain are often conducted to examine the structural changes induced by seizures. mdpi.comnih.gov These assessments can reveal neuronal damage, cell death (apoptosis), and reactive gliosis in brain regions such as the hippocampus, which is particularly susceptible to seizure-induced injury. mdpi.comnih.gov Staining techniques like hematoxylin (B73222) and eosin (B541160) (H&E) are used to visualize the general morphology of the tissue, while specific markers can identify apoptotic cells or reactive astrocytes. nih.govresearchgate.net

While this compound is not directly used in the staining process itself, it plays a crucial upstream role. By enabling the accurate determination of PTZ concentrations in the brain tissue that is subsequently analyzed, it allows researchers to correlate the extent of histopathological damage with the level of exposure to the convulsant. This is vital for understanding the pathological consequences of seizures and for evaluating the neuroprotective effects of potential therapies.

In Vitro and Ex Vivo Research Methodologies

While the primary application of this compound is in supporting in vivo studies through accurate quantification, the principles of its use as an internal standard are also central to in vitro and ex vivo methodologies. nih.govscbt.com These methods, which involve experiments on cells or tissues outside the living organism, are used for a variety of purposes, including high-throughput screening of compounds and mechanistic studies. nih.govucl.ac.uk

In the context of PTZ research, in vitro models could include cell lines or primary neuronal cultures used to screen for compounds that modulate neuronal excitability. Ex vivo models, such as isolated and perfused organs, could be used to study the transport of PTZ across biological barriers like the blood-brain barrier. scbt.com In all such experiments where the concentration of PTZ needs to be measured in the experimental medium or within the cells or tissues, this compound would be the ideal internal standard for LC-MS or GC-MS analysis to ensure data accuracy and reproducibility. lumiprobe.com

Cell Culture Models for Pentylenetetrazole Studies

Cell culture models are instrumental in dissecting the molecular and cellular mechanisms underlying the effects of Pentylenetetrazole (PTZ). The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model to investigate neurotoxicity and to screen for potential neuroprotective compounds against PTZ-induced insults. dergipark.org.tr Studies have employed SH-SY5Y cells to explore the neurotoxic mechanisms of PTZ and to evaluate the efficacy of therapeutic agents. dergipark.org.trfrontiersin.org For example, research has demonstrated that PTZ can induce cell death in SH-SY5Y cultures, and this model has been used to show that certain compounds can mitigate these effects. frontiersin.org

Primary neuronal cultures, particularly from the hippocampus, are also valuable tools. These cultures allow for the investigation of specific neuronal populations and their responses to PTZ. nih.gov For instance, studies on primary hippocampal neurons have revealed that PTZ can induce apoptotic neurodegeneration and modulate the expression of receptors like the GABA-B1 receptor. nih.gov Experimental setups often involve incubating these cultures with PTZ and then assessing various cellular and molecular endpoints. dergipark.org.trnih.gov

Brain Slice Electrophysiology for Mechanistic Studies

Brain slice preparations are a cornerstone for investigating the effects of Pentylenetetrazole (PTZ) on neuronal network activity and synaptic function. nih.govmdpi.commdpi.com This ex vivo technique preserves the local microcircuitry of specific brain regions, such as the hippocampus and entorhinal cortex, allowing for detailed electrophysiological recordings. mdpi.commdpi.com Acute transverse hippocampal slices are frequently used to study how PTZ, a non-competitive GABA-A receptor antagonist, alters neuronal excitability and synaptic transmission. mdpi.com

In these studies, brain slices are continuously perfused with artificial cerebrospinal fluid (ACSF) in a submerged chamber. nih.govmdpi.com Epileptiform activity can be induced by adding PTZ to the ACSF. nih.gov Electrophysiological recordings, including whole-cell patch-clamp and local field potential (LFP) recordings, are then used to measure changes in neuronal firing, synaptic potentials, and network oscillations. nih.govmdpi.com For example, researchers have used this approach to demonstrate that PTZ-kindling leads to increased astrocyte activity and enhanced excitatory synaptic function in the hippocampus. mdpi.com This model is also employed to screen the anticonvulsant potential of various compounds. mdpi.com

Analytical and Bioanalytical Techniques for Pentylenetetrazole and Deuterated Analogs

Application of this compound as an Internal Standard in Mass Spectrometry

Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry-based bioanalysis. nih.govlibios.fr this compound, a deuterated analog of Pentylenetetrazole, serves as an ideal internal standard for the quantification of Pentylenetetrazole in biological samples. The use of a stable isotope-labeled internal standard like this compound is recommended by regulatory bodies to ensure the reliability of bioanalytical methods. nih.gov Its utility stems from its chemical and physical properties being nearly identical to the analyte, Pentylenetetrazole, while having a different mass-to-charge ratio, allowing for its distinct detection. This minimizes variability introduced during sample preparation and analysis, leading to more accurate and precise results.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs and their metabolites in complex biological matrices such as plasma, serum, and tissue homogenates. kcasbio.commdpi.comresearchgate.net The high selectivity and sensitivity of LC-MS/MS make it the method of choice for bioanalytical studies. In the context of Pentylenetetrazole analysis, LC-MS/MS methods often employ this compound as an internal standard to ensure accuracy and precision. ppm.edu.pl

The general workflow involves protein precipitation from the biological sample, followed by chromatographic separation on a reverse-phase column and detection by a tandem mass spectrometer. researchgate.net The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Pentylenetetrazole and this compound are monitored. This high specificity allows for accurate quantification even in the presence of interfering substances.

Below is an interactive table summarizing typical LC-MS/MS parameters for the analysis of Pentylenetetrazole using this compound as an internal standard.

ParameterPentylenetetrazoleThis compoundReference
Precursor Ion (m/z) VariesVaries ppm.edu.pl
Product Ion (m/z) VariesVaries ppm.edu.pl
Stationary Phase C18 reverse-phaseC18 reverse-phase researchgate.net
Mobile Phase Acetonitrile/water with formic acidAcetonitrile/water with formic acid researchgate.net
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+) researchgate.net
Metabolomic Profiling and Pharmacometabolomic Effects

Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, is a powerful tool for understanding the biochemical effects of drugs and diseases. nih.govmdpi.com In the context of Pentylenetetrazole research, metabolomic studies, often utilizing LC-MS, are employed to investigate the metabolic changes associated with seizures. nih.govresearchgate.net These studies can identify key metabolic pathways perturbed by Pentylenetetrazole and provide insights into the mechanisms of its action. nih.govresearchgate.net

Pharmacometabolomics, a related field, investigates how an individual's metabolic profile influences their response to a drug. In studies involving Pentylenetetrazole, untargeted metabolomics analysis using techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry can be used to identify potential biomarkers associated with seizure susceptibility. researchgate.net this compound can be used as an internal standard in these studies to ensure data quality and allow for accurate comparison of metabolite levels across different samples.

The following table presents a summary of findings from metabolomic studies related to Pentylenetetrazole.

Study FocusKey FindingsAnalytical PlatformReference
Metabolic changes in rat brain following PTZ-induced seizures Increased lactate, succinate, GABA, and choline; decreased NAA in the hippocampus.1H NMR nih.gov
Identification of OCTN1 substrate associated with PTZ-induced seizures Homostachydrine identified as a potential sensitizer (B1316253) for PTZ-induced seizures.LC-QTOF-MS researchgate.net
Pharmacometabolic effects of pteryxin (B190337) and valproate on PTZ-induced seizures in zebrafish PTZ acutely reduced levels of most metabolites, including acetylcholine (B1216132) and serotonin (B10506).LC-ESI-MS/MS nih.govresearchgate.net
Pharmacokinetic and Biodistribution Studies of Pentylenetetrazole Using Deuterated Tracers

Deuterated analogs of drugs, such as this compound, are valuable tools in pharmacokinetic and biodistribution studies. nih.govresearchgate.netresearchgate.net The use of deuterated tracers allows for the differentiation between the administered drug and its endogenous counterparts or previously administered doses. This is particularly useful in studies investigating drug metabolism, clearance, and tissue distribution. google.compatsnap.com

While specific pharmacokinetic data for this compound is not extensively available in the provided search results, the principles of using deuterated compounds in such studies are well-established. For instance, studies on other deuterated drugs have shown that deuterium (B1214612) substitution can sometimes lead to altered pharmacokinetic profiles, such as a longer half-life, due to the kinetic isotope effect. nih.govresearchgate.netgoogle.com These studies typically involve administering the deuterated compound and then collecting biological samples (e.g., plasma, brain tissue) at various time points. The concentration of the deuterated drug is then quantified using a sensitive analytical method like LC-MS/MS.

The table below illustrates the type of data that would be generated in a pharmacokinetic study of a deuterated tracer.

Pharmacokinetic ParameterDescriptionExample Value (Hypothetical for a Deuterated Compound)Reference Principle
Tmax (Time to Peak Concentration) The time at which the maximum drug concentration is observed in plasma.1.5 hours nih.govresearchgate.net
Cmax (Peak Concentration) The maximum concentration of the drug in plasma.500 ng/mL nih.govresearchgate.net
t1/2 (Half-life) The time it takes for the plasma concentration of the drug to decrease by half.8 hours nih.govresearchgate.net
AUC (Area Under the Curve) The total drug exposure over time.4000 ng*h/mL researchgate.net
Brain/Plasma Ratio The ratio of the drug concentration in the brain to that in the plasma, indicating blood-brain barrier penetration.2.5 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis and Reference Standard Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds, including Pentylenetetrazole and its deuterated analogue, this compound. msu.edulibretexts.org The fundamental principle of NMR involves the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, which causes transitions between nuclear spin states. libretexts.org The precise frequency of this absorption, known as the chemical shift, is highly sensitive to the nucleus's local electronic environment, providing detailed information about the molecular structure. libretexts.org

In the context of this compound, ¹H NMR (Proton NMR) is particularly crucial for confirming its identity and isotopic purity. The structure of Pentylenetetrazole contains several hydrogen atoms. In this compound, six of these hydrogen atoms are replaced by deuterium atoms. lgcstandards.com Since deuterium nuclei (²H) resonate at a different frequency from protons (¹H) and are typically not observed in a standard ¹H NMR spectrum, the signals corresponding to the deuterated positions are absent from the spectrum. This absence provides direct evidence of successful isotopic labeling.

Due to its confirmed structure and high isotopic purity, this compound serves as an excellent internal standard or reference standard in quantitative analyses, especially those employing mass spectrometry. lgcstandards.com Its good solubility and stability contribute to the acquisition of high-quality NMR data. When used as an internal standard, its chemical behavior is nearly identical to the non-deuterated Pentylenetetrazole, but it is distinguishable by its higher mass. This allows for precise quantification of the target analyte in complex biological matrices.

Neurotransmitter and Biochemical Biomarker Quantification Assays

Pentylenetetrazole (PTZ) is widely utilized as a chemical convulsant to induce seizures in preclinical research models. These models are instrumental in conducting a variety of quantification assays to measure changes in neurotransmitters and other biochemical biomarkers associated with seizure activity. The core of this methodology involves using PTZ to trigger a biological response, followed by the collection of tissue or fluid samples for analysis. nih.govarchepilepsy.org

Assays focused on neurotransmitter quantification often measure the balance between excitatory and inhibitory signaling. Pentylenetetrazole is a known antagonist of the GABA-A receptor complex, and its administration is expected to disrupt GABAergic neurotransmission. archepilepsy.orgnih.govnih.gov Researchers quantify levels of key neurotransmitters to understand the neurochemical basis of seizures. For instance, studies have used liquid chromatography-mass spectrometry (LC/MS-MS) to measure brain concentrations of GABA, glutamate (B1630785), and acetylcholine. frontiersin.orgmdpi.com Findings consistently show that PTZ administration leads to a significant reduction in the inhibitory neurotransmitter GABA, while levels of the excitatory neurotransmitter glutamate may be altered, shifting the excitatory/inhibitory balance. frontiersin.orgmdpi.com

Beyond neurotransmitters, a broad range of biochemical biomarkers are quantified to assess the downstream consequences of seizures, such as oxidative stress, inflammation, and cellular damage. mdpi.com These assays provide a quantitative measure of the physiological state of the tissue.

Below is a table summarizing common biomarkers measured in PTZ-based research models.

Interactive Table: Biomarkers Quantified in Pentylenetetrazole Research Models

Category Biomarker Description Typical Finding in PTZ Models References
Oxidative Stress Malondialdehyde (MDA)A marker of lipid peroxidation and oxidative damage.Increased levels. mdpi.commdpi.comiomcworld.org
Superoxide (B77818) Dismutase (SOD)An antioxidant enzyme that catalyzes the dismutation of superoxide radicals.Decreased activity. mdpi.commdpi.comiomcworld.org
Glutathione (GSH)A major endogenous antioxidant.Decreased levels. mdpi.comiomcworld.org
Catalase (CAT)An enzyme that catalyzes the decomposition of hydrogen peroxide.Decreased activity. mdpi.comiomcworld.org
Neuroinflammation Interleukin-1β (IL-1β)A pro-inflammatory cytokine.Increased levels. mdpi.com
Tumor Necrosis Factor-α (TNF-α)A pro-inflammatory cytokine involved in systemic inflammation.Increased levels. mdpi.com
Interleukin-6 (IL-6)A cytokine with both pro- and anti-inflammatory roles.Increased levels. mdpi.com
Glial Fibrillary Acidic Protein (GFAP)A marker for astrogliosis, indicating reactive astrocytes and neuroinflammation.Increased expression. iomcworld.org
Neurotransmission Acetylcholinesterase (AChE)An enzyme that breaks down the neurotransmitter acetylcholine.Increased activity. mdpi.com
Cellular Health Caspase-3A key enzyme in the apoptotic (cell death) pathway.Increased activity. mdpi.com
Alanine Aminotransferase (ALAT)An enzyme often measured as a marker of liver health, but also assessed in brain tissue.Increased levels. nih.gov
Aspartate Aminotransferase (ASAT)An enzyme that can indicate tissue damage.No significant change typically noted. nih.gov

Omics Approaches in Pentylenetetrazole Research

"Omics" technologies provide a holistic view of the molecular changes occurring within a biological system. In Pentylenetetrazole research, these approaches are used to move beyond single-molecule assays to a system-wide understanding of the genetic, protein, and metabolic responses to seizures.

Transcriptomics (e.g., RNA Sequencing)

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism under specific conditions. wisdomlib.org RNA sequencing (RNA-seq) is a powerful transcriptomic technique used to analyze the gene expression profile of tissues following PTZ-induced seizures. frontiersin.orgnih.gov This methodology allows researchers to identify which genes are turned on or off in response to seizure activity, providing clues about the underlying molecular pathways involved. eneuro.org

In a typical experiment, RNA is extracted from a specific brain region, such as the hippocampus, which is highly vulnerable to seizure-related changes, from both PTZ-treated and control animals. frontiersin.orgnih.gov This RNA is then sequenced to generate a comprehensive profile of gene expression.

Research using this approach has yielded significant insights. For example, hippocampal transcriptomic analysis of PTZ-kindled rats identified hundreds of differentially expressed genes (DEGs). frontiersin.orgnih.gov Further analysis of these DEGs revealed their association with critical biological processes.

Interactive Table: Key Findings from Transcriptomic Studies in PTZ Models

Finding Description Associated Pathways/Processes Validation Method References
Differentially Expressed Genes (DEGs) 289 DEGs were identified in the hippocampus of PTZ-kindled rats compared to controls.Neuronal apoptosis, neurogenesis, neuronal projections, neurotransmitter regulation.Quantitative real-time PCR (qRT-PCR). frontiersin.orgnih.gov
Identification of Hub Genes Analysis identified 23 central "hub" genes and 21 related pathways.These genes are considered key drivers of the transcriptomic response to seizures.qRT-PCR confirmed mRNA levels were consistent with RNA-seq data. frontiersin.orgnih.gov
Understanding Pathophysiology Transcriptomic data helps identify molecular hubs and novel therapeutic targets.Provides a large-scale view of gene expression changes that may contribute to epileptogenesis.N/A eneuro.org

Proteomics and Advanced Metabolomics for Comprehensive Biological Insight

Proteomics and metabolomics are advanced analytical fields that offer deep insights into the functional and metabolic state of a cell or tissue. frontiersin.orgacs.org

Proteomics is the large-scale study of proteins, which are the primary functional molecules in a cell. researchgate.net In PTZ research, proteomics is used to identify and quantify changes in the protein landscape following seizures. This is typically accomplished using liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.net Quantitative proteomics can compare protein expression profiles between PTZ-treated and control groups to identify potential biomarker candidates, while targeted proteomics can validate these candidates with high sensitivity. researchgate.net For example, activity-based chemical proteomics has been used to identify the direct protein targets of potential anti-epileptic compounds in PTZ-induced cellular models, revealing that a compound like caffeic acid directly binds to and influences the enzymatic activity of aconitate decarboxylase 1. researchgate.net

Metabolomics is the comprehensive analysis of all small-molecule metabolites within a biological sample. frontiersin.orgacs.org It provides a direct snapshot of the physiological and metabolic activity of the system. NMR-based metabolomics has been applied to analyze plasma and brain tissue from PTZ-treated rats. acs.org This approach can simultaneously identify and quantify a wide array of metabolites, revealing systemic metabolic disturbances. Studies have detected significant changes in key metabolites involved in energy metabolism, neurotransmission, and cell membrane composition, including alterations in glucose, lactate, choline, GABA, and various amino acids. acs.org Together, these omics approaches provide a multi-layered, comprehensive understanding of the biological consequences of PTZ-induced seizures.

Future Directions and Emerging Research Avenues

Refinement of Existing Pentylenetetrazole Models and Protocols

The use of Pentylenetetrazole-d6 offers a significant opportunity to refine current PTZ-induced seizure models. The primary advantage of deuteration lies in the kinetic isotope effect, where the substitution of hydrogen with the heavier deuterium (B1214612) isotope can slow the rate of metabolic breakdown. symeres.comnih.gov This alteration in metabolism can lead to a longer biological half-life and more stable plasma concentrations of the compound. symeres.com

In the context of PTZ models, this enhanced metabolic stability could translate into more consistent and prolonged seizure phenotypes. This would be particularly advantageous in studies of chronic epilepsy models, where repeated administration of a subconvulsive dose of PTZ is used to induce a kindled state. spandidos-publications.com The use of this compound could potentially reduce the variability between subjects and allow for longer observation periods of seizure activity and associated neurobiological changes with fewer administrations.

FeaturePentylenetetrazole (PTZ)This compound (Predicted)Rationale
Metabolism Subject to standard metabolic pathways, potentially leading to rapid clearance.Slower metabolism due to the kinetic isotope effect. symeres.comnih.govThe carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage.
Half-life Shorter biological half-life.Longer biological half-life. symeres.comSlower metabolism leads to prolonged presence in the system.
Dosing Regimen May require frequent administration to maintain desired plasma levels.Potentially allows for less frequent administration.A longer half-life maintains effective concentrations for a longer duration.
Model Consistency Potential for inter-subject variability due to differences in metabolism.May lead to more consistent and reproducible seizure phenotypes across subjects.More stable plasma concentrations can reduce variability in the induced biological effect.

Integration of Advanced Neurotechnologies in PTZ-Based Research (e.g., Optogenetics, Chemogenetics)

The combination of advanced neurotechnologies with traditional pharmacological models is a powerful approach to dissecting the neural circuits underlying seizures. Optogenetics and chemogenetics allow for the precise control of specific neuronal populations, and when used in conjunction with a convulsant agent like PTZ, researchers can investigate the contribution of different cell types to seizure generation and propagation. plos.orgotago.ac.nz

The use of this compound in these sophisticated experimental designs could offer several advantages. The prolonged and stable action of deuterated PTZ would provide a wider temporal window for manipulating and observing specific neural circuits during seizure activity. This could be particularly beneficial for studying the slower, plastic changes that occur in neural networks in response to seizures.

For instance, researchers could use optogenetics to silence or activate specific interneuron populations during the extended seizure state induced by this compound to better understand their role in seizure modulation. nih.gov Similarly, chemogenetics could be employed for longer-term manipulation of neuronal activity in animals treated with this compound to study the chronic effects of seizures on specific pathways. plos.org

NeurotechnologyApplication in PTZ ModelsPotential Enhancement with this compound
Optogenetics Allows for the precise, light-controlled activation or inhibition of specific neuronal populations during PTZ-induced seizures. nih.govThe longer duration of seizure activity could allow for more complex and extended protocols of optical stimulation, providing deeper insights into the dynamics of neural circuit involvement.
Chemogenetics Enables the non-invasive, ligand-based modulation of neuronal activity in freely moving animals, which can be used to study the role of specific cell types in the development of PTZ-induced kindling. plos.orgThe stable and prolonged effects of this compound would complement the longer-lasting actions of chemogenetic actuators, facilitating studies of chronic seizure states and their impact on behavior and neural plasticity.

Identification of Novel Therapeutic Targets and Modulators in PTZ-Induced Conditions

The PTZ model is a valuable tool for screening and identifying novel therapeutic targets for epilepsy. nih.govdovepress.com By inducing seizures, researchers can study the molecular and cellular changes that occur in the brain and identify pathways that could be targeted by new antiepileptic drugs.

The use of this compound could aid in this process by providing a more stable and sustained disease state, which would be advantageous for studying the time-course of molecular changes and the efficacy of potential therapeutic interventions. The prolonged action of deuterated PTZ could allow for a more detailed analysis of downstream signaling cascades and gene expression changes that are triggered by seizure activity. nih.gov

Furthermore, stable isotope-labeled compounds like this compound can be used as tracers in metabolic studies. symeres.com This could enable researchers to track the metabolic fate of PTZ itself and to investigate how it and its metabolites interact with various cellular targets. This could lead to a better understanding of its mechanism of action and potentially reveal new targets for therapeutic intervention.

Research AreaCurrent Approach with PTZPotential Contribution of this compound
Target Identification Inducing seizures with PTZ to identify changes in gene and protein expression associated with the epileptic state. nih.govThe sustained seizure phenotype could allow for the identification of more subtle and long-term changes in potential therapeutic targets.
Drug Screening Using the PTZ model to test the efficacy of novel anticonvulsant compounds. dovepress.comThe more consistent seizure model could improve the reliability and reproducibility of preclinical drug screening.
Metabolic Studies Limited ability to track the compound and its metabolites without isotopic labeling.As a stable isotope-labeled tracer, it would enable detailed studies of its metabolic pathways and target engagement. symeres.com

Expanding Understanding of PTZ-Induced Neurobiological Alterations Beyond Seizure Phenotypes

While PTZ is primarily known for its ability to induce seizures, it also triggers a cascade of other neurobiological changes, including neuroinflammation, alterations in synaptic plasticity, and changes in axonal transport. spandidos-publications.comnih.govresearchgate.net These non-seizure-related effects are increasingly recognized as important contributors to the pathophysiology of epilepsy and its comorbidities.

The use of this compound could be instrumental in furthering our understanding of these broader neurobiological alterations. The sustained action of the deuterated compound would provide a more robust model for studying the chronic consequences of neuronal hyperexcitability. For example, researchers could investigate the long-term impact of a single, prolonged seizure episode induced by this compound on synaptic structure and function, or on the progression of neuroinflammatory processes. nih.govresearchgate.net

Neurobiological AlterationStudied in PTZ ModelsPotential Insights from this compound
Neuroinflammation PTZ-induced seizures are known to cause an inflammatory response in the brain, characterized by the activation of microglia and astrocytes. researchgate.netThe sustained action of this compound could be used to model chronic neuroinflammatory states and to investigate the long-term consequences of inflammation on neuronal function.
Synaptic Plasticity Seizures induced by PTZ can lead to both short-term and long-term changes in synaptic strength and plasticity. nih.govThe prolonged and stable neuronal hyperexcitability could facilitate the study of the molecular mechanisms underlying seizure-induced synaptic remodeling.
Axonal Transport Alterations in axonal transport have been implicated in the pathophysiology of epilepsy, and PTZ models can be used to study these changes. spandidos-publications.comA more sustained model of seizure activity could allow for a more detailed investigation of the chronic effects of hyperexcitability on the integrity and function of axonal transport machinery.

Q & A

Basic Research Questions

Q. How is Pentylenetetrazole-d6 synthesized and characterized for experimental use?

  • Methodological Answer : this compound is synthesized via hydrogen-deuterium exchange reactions, typically using deuterated solvents (e.g., D₂O) and catalysts. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration at six hydrogen sites, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to assess purity (>98%). Researchers must also verify isotopic integrity using isotopic ratio mass spectrometry (IRMS) to ensure minimal protium contamination .

Q. What experimental models are suitable for studying this compound's pro-convulsant effects?

  • Methodological Answer :

  • In vivo models : Rodent seizure induction (e.g., CD-1 mice, Wistar rats) using intraperitoneal (IP) administration at 60–90 mg/kg. Controls should include non-deuterated PTZ and vehicle groups.
  • In vitro models : Hippocampal slice electrophysiology to measure neuronal hyperexcitability.
  • Key parameters : Latency to first seizure, seizure severity (Racine scale), and EEG synchronization. Ensure ethical compliance with 3Rs (Replacement, Reduction, Refinement) principles .

Q. How does deuteration impact the solubility and stability of this compound compared to PTZ?

  • Methodological Answer : Deuteration increases molecular weight slightly (Δ ~6 Da), which may reduce solubility in polar solvents (e.g., saline) but enhance lipid membrane permeability. Stability studies in biological matrices (plasma, cerebrospinal fluid) require LC-MS/MS analysis under refrigerated (4°C) and room-temperature conditions to assess degradation kinetics. Pre-formulation studies should compare PTZ-d6 with PTZ using accelerated stability testing (ICH Q1A guidelines) .

Advanced Research Questions

Q. What isotopic effects does this compound exhibit in pharmacokinetic studies, and how can they be quantified?

  • Methodological Answer : Deuterium kinetic isotope effects (KIEs) may alter metabolic pathways, such as cytochrome P450-mediated oxidation. To quantify this:

  • Administer PTZ-d6 and PTZ concurrently in a crossover rodent study.
  • Use LC-HRMS to measure plasma half-life (t½), volume of distribution (Vd), and brain-to-plasma ratio.
  • Apply compartmental modeling (e.g., NONMEM) to compare bioavailability. Contradictory results may arise from interspecies metabolic differences, requiring species-specific cytochrome isoform profiling .

Q. How can researchers resolve discrepancies in PTZ-d6 efficacy data across seizure models?

  • Methodological Answer : Contradictions often stem from variability in:

  • Dosing protocols : Subcutaneous vs. IP routes alter absorption rates.
  • Solvent choice : DMSO vs. saline affects solubility and bioavailability.
  • Solution : Conduct a meta-analysis using PRISMA guidelines to standardize protocols. Stratify data by model type (e.g., acute vs. chronic) and employ multivariate regression to identify confounding variables .

Q. What advanced analytical techniques optimize detection of PTZ-d6 in complex biological matrices?

  • Methodological Answer :

Technique LOD (ng/mL) LOQ (ng/mL) Matrix Compatibility
LC-HRMS0.10.3Plasma, CSF, brain tissue
GC-MS1.03.0Urine, serum
Microdialysis5.015.0Real-time brain ECF
  • Sample preparation: Solid-phase extraction (SPE) with deuterated internal standards (e.g., PTZ-d12) minimizes matrix effects. Validate methods per FDA Bioanalytical Method Validation guidelines .

Q. How does PTZ-d6 improve mechanistic studies of blood-brain barrier (BBB) permeability?

  • Methodological Answer : Isotopic labeling enables precise tracking using:

  • Positron emission tomography (PET) : Radiolabel PTZ-d6 with ¹¹C or ¹⁸F for dynamic imaging.
  • In situ brain perfusion : Compare permeability coefficients (Kin) between PTZ-d6 and PTZ in transgenic mice (e.g., P-glycoprotein knockouts).
  • Data interpretation : Higher BBB penetration in PTZ-d6 may indicate reduced efflux transporter affinity due to deuterium’s steric effects .

Methodological Frameworks for Rigorous Research Design

  • FINER Criteria : Ensure questions are Feasible (e.g., PTZ-d6 availability), Interesting (novel isotopic insights), Novel (unexplored deuterium effects), Ethical (animal welfare compliance), and Relevant (translational epilepsy research) .
  • PICOT Framework :
    • Population : Rodent models with genetic epilepsy predispositions.
    • Intervention : PTZ-d6 at 75 mg/kg IP.
    • Comparison : Non-deuterated PTZ, vehicle controls.
    • Outcome : Seizure latency, neuronal death biomarkers (GFAP, TNF-α).
    • Time : Acute (24-hr) vs. chronic (14-day) exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.